molecular formula C19H13N3OS B5619165 N-(pyridin-3-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide

N-(pyridin-3-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide

Cat. No.: B5619165
M. Wt: 331.4 g/mol
InChI Key: BEQUGALOLADXBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(pyridin-3-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a useful research compound. Its molecular formula is C19H13N3OS and its molecular weight is 331.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-3-pyridinyl-2-(2-thienyl)-4-quinolinecarboxamide is 331.07793322 g/mol and the complexity rating of the compound is 446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of CDS1_004912, also known as N-3-pyridinyl-2-(2-thienyl)-4-quinolinecarboxamide, CBMicro_036656, DivK1c_005952, or Oprea1_875978, is CDP-Diacylglycerol Synthase 1 (CDS1) . CDS1 is an enzyme involved in lipid metabolism and membrane synthesis .

Mode of Action

The compound acts as an inhibitor of CDS1 . It binds to the active site of the CDS1 enzyme, preventing it from catalyzing its natural substrate, phosphatidic acid . This inhibition disrupts the phosphatidylinositol signaling pathway, which is implicated in a variety of cellular processes including cell growth, proliferation, and metabolism .

Biochemical Pathways

By inhibiting CDS1, the compound disrupts the conversion of phosphatidic acid to CDP-diacylglycerol, a key step in the production of phosphatidylinositol . This leads to a decrease in the cellular levels of CDP-diacylglycerol and subsequent phosphatidylinositol . The reduction can have downstream effects on various signaling and metabolic pathways that rely on phosphatidylinositol and its derivatives, such as phosphatidylinositol 4,5-bisphosphate (PIP2) and phosphatidylinositol 3,4,5-trisphosphate (PIP3) .

Result of Action

The inhibition of CDS1 and the subsequent disruption of the phosphatidylinositol signaling pathway can lead to therapeutic benefits in various diseases . For instance, in cancer treatment, tumor cells often exhibit elevated levels of phosphatidylinositol signaling, which supports their unchecked growth and survival . By inhibiting CDS1, the compound could potentially suppress tumor growth .

Properties

IUPAC Name

N-pyridin-3-yl-2-thiophen-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3OS/c23-19(21-13-5-3-9-20-12-13)15-11-17(18-8-4-10-24-18)22-16-7-2-1-6-14(15)16/h1-12H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQUGALOLADXBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.